N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide
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Overview
Description
The compound “N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide” is an oxalamide derivative with a furan ring and a phenethyl group. Oxalamides are a class of organic compounds containing a functional group with the general structure R-C(O)NHC(O)-R’, where R and R’ can be various groups . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the characteristic planar five-membered furan ring, along with the linear phenethyl group and the oxalamide moiety. The exact geometry would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The oxalamide group could potentially participate in reactions involving the carbonyl or amide functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect those of its constituent groups. For example, the presence of the polar oxalamide group could confer solubility in polar solvents, while the aromatic furan and phenethyl groups might contribute to its UV-visible absorption properties .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention due to their antibacterial potential. Researchers have explored novel furan compounds as potential agents against both gram-positive and gram-negative bacteria . While specific studies on this compound are limited, its furan structure suggests that it may exhibit antibacterial effects. Further investigations are warranted to assess its activity against various bacterial strains.
Cardiovascular Health
Certain furan derivatives exhibit cardiovascular benefits, such as vasodilation and blood pressure regulation. Our compound’s structural features may contribute to similar effects. Investigating its impact on cardiovascular health could provide valuable insights.
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. DOI: 10.5772/intechopen.1004117
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to interact with various targets in the body, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects . The exact nature of these effects would depend on the specific pathways involved.
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide . These factors can include the pH of the environment, the presence of other compounds, temperature, and more .
Safety and Hazards
properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNVAMMNRVUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide |
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